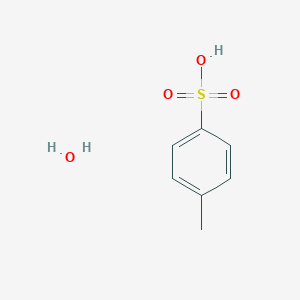

p-Toluenesulfonic acid monohydrate

説明

特性

IUPAC Name |

4-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIFKLIQANRMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | p-Toluenesulfonic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044316 | |

| Record name | 4-Methylbenzenesulfonic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 4-Methylbenzenesulfonic acid hydrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenesulfonic acid monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6192-52-5 | |

| Record name | p-Toluenesulfonic acid monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6192-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzenesulfonic acid hydrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzenesulfonic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 4-methyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | toluene-4-sulphonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BTO78GAFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of p-Toluenesulfonic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O). The information is compiled from various scientific and chemical data sources to support research, development, and quality control activities. This document presents quantitative data in structured tables, outlines general experimental methodologies for property determination, and includes a logical workflow for its synthesis and purification.

Core Physical and Chemical Properties

This compound is a strong organic acid widely utilized as a catalyst in organic synthesis. It is a white, crystalline solid that is soluble in water and other polar organic solvents.[1][2] The presence of a water molecule in its hydrated form contributes to its stability and ease of handling compared to its anhydrous counterpart.[2]

Identification and Nomenclature

| Identifier | Value |

| Chemical Name | 4-Methylbenzenesulfonic acid monohydrate |

| Common Names | This compound, Tosic acid monohydrate, PTSA monohydrate |

| CAS Number | 6192-52-5[1] |

| Molecular Formula | C₇H₁₀O₄S[3] |

| Molecular Weight | 190.22 g/mol [1] |

| InChI Key | KJIFKLIQANRMOU-UHFFFAOYSA-N[4] |

| SMILES String | CC1=CC=C(C=C1)S(=O)(=O)O.O[5] |

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Notes |

| Melting Point | 103-107 °C (217-225 °F; 376-380 K)[1][6] | The anhydrous form has a lower melting point of 38 °C.[1] |

| Boiling Point | 140 °C (284 °F; 413 K) at 20 mmHg[1][6] | |

| Density | 1.24 g/cm³[1][7] | |

| Solubility in Water | 67 g/100 mL[1] | Highly soluble in water. |

| pKa | -2.8 (for the anhydrous acid in water) | A strong organic acid. |

| Vapor Pressure | 0.0000027 mmHg at 25 °C[6] | |

| Flash Point | 180 °C (356 °F)[8] | |

| Refractive Index | ~1.382-1.384[3] | |

| Appearance | White to off-white crystalline solid[2][9] | Can sometimes have a pinkish tint.[9] |

| Odor | Odorless to slight characteristic odor[2][9] | |

| Hygroscopicity | Hygroscopic[2] | Readily absorbs moisture from the air.[2] |

Experimental Protocols for Property Determination

Detailed, standardized experimental protocols for determining the physical properties of every chemical compound are not always publicly available. However, organizations like the American Chemical Society (ACS) provide general methods for testing reagent chemicals. The following outlines the principles behind determining some of the key properties of this compound.

Assay (Acid-Base Titrimetry)

This method determines the purity of the acid.

-

Principle: A precisely weighed sample of this compound is dissolved in water and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521), to a phenolphthalein (B1677637) endpoint. The amount of titrant required is used to calculate the percentage purity of the acid.

-

General Protocol:

-

Accurately weigh approximately 0.8 g of this compound.

-

Dissolve the sample in 100 mL of deionized water.

-

Add 0.10 mL of phenolphthalein indicator solution.

-

Titrate with a 0.1 N sodium hydroxide volumetric solution until a pink endpoint is reached and persists.

-

The purity is calculated based on the volume of NaOH solution consumed, where one milliliter of 0.1 N sodium hydroxide corresponds to 0.01902 g of C₇H₁₀O₄S.[10]

-

Melting Point Determination

-

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded. For a pure crystalline solid, this range is typically narrow.

-

General Protocol:

-

A small amount of finely ground this compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which melting begins and is complete are recorded.

-

Density Measurement

-

Principle: The density of a solid can be determined by several methods, including gas pycnometry and the gravimetric buoyancy method (based on Archimedes' principle).

-

Gas Pycnometry: This technique measures the volume of a solid by displacing an inert gas (typically helium) in a calibrated chamber. The density is then calculated from the measured volume and the mass of the sample.[11]

-

Gravimetric Buoyancy Method: The sample is weighed in air and then weighed again while submerged in a liquid of known density (e.g., water). The difference in weight is used to calculate the volume of the sample, from which the density can be determined.[11]

Solubility Determination

-

Principle: The solubility of this compound in a solvent can be determined by preparing a saturated solution at a specific temperature. The concentration of the solute in the saturated solution is then measured.

-

General Protocol:

-

Excess this compound is added to a known volume of the solvent (e.g., water) in a vessel.

-

The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the solution is saturated).

-

A sample of the supernatant liquid is carefully removed and its concentration is determined by a suitable analytical method, such as titration or spectroscopy.

-

Studies have shown that the solubility of this compound in aqueous solutions increases with temperature.[12][13]

-

Synthesis and Purification Workflow

p-Toluenesulfonic acid is typically produced on an industrial scale through the sulfonation of toluene (B28343). The monohydrate is then isolated and purified.

Caption: Synthesis and purification workflow for this compound.

Synthesis

The primary method for synthesizing p-Toluenesulfonic acid is the sulfonation of toluene using concentrated sulfuric acid.[8] The reaction is typically heated, and the water produced as a byproduct is removed via azeotropic distillation using a Dean-Stark apparatus to drive the equilibrium towards the product.[8][9]

Purification

Common impurities in the crude product include benzenesulfonic acid and residual sulfuric acid.[3] Purification is often achieved by recrystallization. One method involves dissolving the crude product in a minimal amount of hot water, followed by cooling and saturation with gaseous hydrogen chloride to decrease the solubility of the this compound, causing it to crystallize.[1][9] The purified crystals are then filtered and dried.[9] Another approach to remove water is through azeotropic drying with a solvent like toluene.

References

- 1. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid - Google Patents [patents.google.com]

- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 7. m.youtube.com [m.youtube.com]

- 8. spegroup.ru [spegroup.ru]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Applications of p-Toluenesulfonic Acid Monohydrate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonic acid monohydrate (TsOH·H₂O), a strong organic acid, is a versatile and widely utilized catalyst in organic synthesis.[1][2] Its solid, non-corrosive nature makes it a more convenient and safer alternative to many strong mineral acids.[3][4] This guide provides an in-depth overview of the core applications of TsOH·H₂O in organic chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers and professionals in drug development and chemical synthesis.

Core Applications as an Acid Catalyst

This compound's efficacy stems from its ability to act as a proton donor, activating a wide range of functional groups.[5] It is soluble in water, alcohols, and other polar organic solvents, enhancing its utility across various reaction conditions.[6][7] Its key applications include esterification, acetalization, protection and deprotection of functional groups, and the synthesis of complex organic molecules.[8][9]

Esterification and Transesterification Reactions

TsOH·H₂O is a classic and effective catalyst for Fischer-Speier esterification of carboxylic acids and transesterification of esters.[6][8][10] It protonates the carbonyl oxygen of the carboxylic acid or ester, increasing its electrophilicity and facilitating nucleophilic attack by an alcohol.[3]

Quantitative Data for Esterification Reactions

| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| d-Tartaric acid | Benzyl (B1604629) alcohol | 5 | Benzene (B151609) | Reflux | 20 | 96 | [11] |

| Hippuric acid | Cyclohexanol | ~2.5 | Toluene | Reflux | 30 | - | [11][12] |

| Pentaerythritol | Mercaptoacetic acid | ~1.6 | Toluene | Reflux | 3 | - | [13] |

| Lactic acid | Butanol | 1.5 | Cyclohexane | - | 3 | 99.8 | [14] |

Experimental Protocol: Fischer Esterification of d-Tartaric Acid

A mixture of d-tartaric acid (0.25 mol), benzyl alcohol (0.4875 mol, 195 mol%), and this compound (0.0125 mol, 5 mol%) in 110 mL of benzene is refluxed in a round-bottom flask equipped with a Dean-Stark trap and a condenser. The reaction is monitored until the theoretical amount of water is collected. After cooling, the reaction mixture is worked up by washing with a saturated aqueous solution of NaHCO₃ and brine, followed by drying over Na₂SO₄ and concentration under reduced pressure. The crude product is then purified.[11]

Catalytic Cycle of Fischer Esterification

Caption: Catalytic cycle of p-TsOH in Fischer esterification.

Acetalization of Aldehydes and Ketones

TsOH·H₂O is an excellent catalyst for the formation of acetals and ketals, which serve as protecting groups for carbonyl compounds.[5][6] The reaction involves the acid-catalyzed addition of an alcohol to a carbonyl group.

Experimental Workflow for Acetalization

Caption: General experimental workflow for acetal (B89532) formation.

Protection and Deprotection of Functional Groups

TsOH·H₂O is instrumental in the protection and deprotection of various functional groups, a critical step in multi-step organic synthesis.

A. Tetrahydropyranylation (THP) of Alcohols

The tetrahydropyranyl (THP) group is a common protecting group for alcohols, and its introduction is often catalyzed by TsOH·H₂O.[15][16]

-

Experimental Protocol: THP Protection of an Alcohol A solution of the alcohol, dihydropyran (DHP), and a catalytic amount of this compound in a solvent like dichloromethane (B109758) (CH₂Cl₂) is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a mild base, and the product is isolated after an aqueous workup and purification.[17]

B. Deprotection of tert-Butoxycarbonyl (Boc) Protecting Group

TsOH·H₂O provides an effective method for the deprotection of Boc-protected amines.[1][18][19] This method is often mild and selective.

Quantitative Data for Boc Deprotection

| Substrate | Catalyst Equivalents | Method | Time | Yield (%) | Reference |

| Boc-protected amines (various) | 2 | Ball milling | 10 min | >98 | [18][19] |

| N-Boc-p-hydroxyphenylglycine | 2 | Stirring in MeCN | - | 93 (amine salt) | [20] |

| Boc amino acids | - | Microwave (Toluene) | 30 s | 8-96 | [1][21] |

-

Experimental Protocol: Mechanochemical Boc Deprotection A mixture of the Boc-protected amine and 2 equivalents of this compound is ground in a ball mill at 30 Hz for 10 minutes at room temperature. The crude mixture is then suspended in dichloromethane, and the resulting precipitate (the amine tosylate salt) is collected by filtration.[18][19]

Logical Relationship in Protection/Deprotection Strategy

Caption: Logic of a protection/deprotection sequence using p-TsOH.

Friedel-Crafts Alkylation and Other C-C Bond Forming Reactions

TsOH·H₂O serves as an effective and environmentally friendly catalyst for the Friedel-Crafts alkylation of aromatic rings with activated alkyl halides, alkenes, or tosylates.[22][23][24] It offers advantages over traditional Lewis acids by minimizing side reactions and allowing for catalyst recovery and reuse.[23]

Beyond classic reactions, TsOH·H₂O catalyzes a plethora of other transformations, including the synthesis of α-amino nitriles, pyrazoles, quinolines, and other heterocyclic systems, often through multi-component reactions.[1][25]

Conclusion

This compound is an indispensable catalyst in modern organic chemistry. Its strong acidity, ease of handling, and solubility in organic solvents make it a superior choice for a vast array of transformations, from fundamental reactions like esterification and acetalization to complex, multi-step syntheses in drug discovery and development. The protocols and data presented herein underscore its versatility and efficiency, providing a solid foundation for its application in research and industrial settings.

References

- 1. preprints.org [preprints.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. fiveable.me [fiveable.me]

- 6. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. thomassci.com [thomassci.com]

- 9. p-Toluenesulfonic Acid - Ataman Kimya [atamanchemicals.com]

- 10. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. benchchem.com [benchchem.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. p-Toluenesulfonic Acid (P-TsOH) [commonorganicchemistry.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fulir.irb.hr [fulir.irb.hr]

- 19. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. nopr.niscpr.res.in [nopr.niscpr.res.in]

A Comprehensive Technical Guide to the Solubility of p-Toluenesulfonic Acid Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) in a range of common organic solvents. Understanding the solubility characteristics of this widely used acid catalyst is crucial for its effective application in chemical synthesis, formulation development, and purification processes within the pharmaceutical and chemical industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. For this compound, a polar compound, its solubility is governed by the principle of "like dissolves like." It is generally soluble in polar solvents such as water and alcohols, and poorly soluble in non-polar solvents like toluene (B28343) and benzene.[1][2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at different temperatures. This data is essential for researchers to select appropriate solvents for their specific applications, whether for reactions, crystallizations, or formulations.

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) | Solubility (Mole Fraction, x₁) |

| Alcohols | |||

| Methanol | 25 | Highly Soluble | Data not available |

| Ethanol | 25 | Highly Soluble | Data not available |

| Isopropanol | 25 | Soluble | Data not available |

| n-Butanol | 25 | Soluble | Data not available |

| Ketones | |||

| Acetone | 25 | Soluble | Data not available |

| Esters | |||

| Ethyl Acetate | 25 | Soluble | Data not available |

| Nitriles | |||

| Acetonitrile | 25 | Insoluble | Data not available |

| Aromatic Hydrocarbons | |||

| Toluene | 25 | Insoluble | Data not available |

Note: While qualitative descriptions of "soluble" and "insoluble" are widely reported, specific quantitative data in the format of g/100g solvent or mole fraction remains scarce in publicly available literature. The provided table reflects this current data gap and will be updated as more precise measurements become available.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for reliable process development. The most common and reliable method for determining the solubility of a solid in a liquid is the isothermal saturation method .

Isothermal Saturation Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Constant temperature circulating bath

-

Analytical balance (±0.1 mg accuracy)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Vials

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the chosen organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed to prevent solvent evaporation and the mixture is agitated at a constant temperature using the circulating bath for a sufficient time to reach equilibrium. This can take several hours, and it is recommended to monitor the concentration of the supernatant at intervals until it becomes constant.

-

Sampling: Once equilibrium is reached, the stirring is stopped, and the solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid any undissolved solid particles.

-

Analysis:

-

Gravimetric Analysis: A known mass of the filtered saturated solution is transferred to a pre-weighed vial. The solvent is then evaporated in a drying oven at a temperature below the decomposition point of p-TsOH·H₂O until a constant weight of the residue (the dissolved solute) is achieved. The mass of the dissolved solute and the mass of the solvent in the sample are then used to calculate the solubility.

-

Chromatographic Analysis (HPLC): A known volume of the filtered saturated solution is appropriately diluted and analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector. A pre-established calibration curve for p-Toluenesulfonic acid is used to determine its concentration in the saturated solution.

-

Titrimetric Analysis: A known volume of the filtered saturated solution can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator to determine the concentration of the acid.

-

Calculation of Solubility:

The solubility can be expressed in various units:

-

Grams per 100 g of solvent: (mass of dissolved p-TsOH·H₂O / mass of solvent) x 100

-

Mole fraction (x₁): moles of p-TsOH·H₂O / (moles of p-TsOH·H₂O + moles of solvent)

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound is a critical step. The following diagram illustrates a logical workflow to guide this decision-making process.

Caption: A logical workflow for selecting an optimal solvent for processes involving this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is always recommended to perform experimental verification of solubility data.

References

Synthesis of p-Toluenesulfonic Acid Monohydrate from Toluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-Toluenesulfonic acid (p-TsOH) monohydrate, a pivotal organic compound widely utilized as a strong, organic-soluble acid catalyst in various chemical transformations.[1][2] Its applications are extensive, ranging from esterification and acetalization to its use as an intermediate in the manufacturing of pharmaceuticals, dyes, and pesticides.[2][3] This document details the underlying chemical principles, experimental protocols, and safety considerations for the laboratory-scale synthesis of p-TsOH from toluene (B28343).

Synthesis Overview and Reaction Mechanism

The industrial-scale preparation of p-TsOH is achieved through the sulfonation of toluene.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring of toluene.[4][5] The methyl group (-CH₃) on the toluene ring is an ortho-, para-directing activator, meaning it increases the rate of reaction and directs the incoming electrophile to the positions ortho and para to itself.[5][6] Due to steric hindrance from the bulky methyl group, the para-substituted product, p-toluenesulfonic acid, is formed as the major product.[6]

The sulfonating agent is typically concentrated sulfuric acid, which contains the electrophilic species, sulfur trioxide (SO₃) or the protonated form, HSO₃⁺.[4] A key feature of sulfonation is its reversibility.[4][7] To drive the reaction to completion and favor the formation of the sulfonic acid, the water generated during the reaction must be removed from the system, often through azeotropic distillation with the starting toluene.[4]

The reaction mechanism proceeds as follows:

-

Formation of the Electrophile: In concentrated sulfuric acid, an equilibrium exists that generates sulfur trioxide (SO₃), a potent electrophile.

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.[7]

Caption: Reaction mechanism for the sulfonation of toluene.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis and purification of p-toluenesulfonic acid monohydrate.

This procedure utilizes a Dean-Stark apparatus to continuously remove water, thereby shifting the reaction equilibrium towards the product.[4][8][9]

Materials and Equipment:

-

Round-bottom flask (500 mL)

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

Toluene

-

Concentrated sulfuric acid (98%)

Procedure:

-

Set up the apparatus consisting of a 500 mL round-bottom flask, a Dean-Stark trap, and a reflux condenser.[9]

-

To the flask, add 100 mL of toluene and carefully add 20 mL of concentrated sulfuric acid (d=1.84 g/mL).[9] The lower part of the Dean-Stark trap should also be filled with toluene.[9]

-

Heat the mixture to reflux using a heating mantle. The reaction temperature should be around 160°C.[9]

-

As the reaction proceeds, an azeotrope of water and toluene will distill into the Dean-Stark trap. The denser water will collect at the bottom of the trap while the toluene will overflow back into the reaction flask.[4]

-

Continue the reflux for approximately 5-6 hours, or until water ceases to be collected in the trap.[9] The theoretical yield of water is approximately 12.5 mL.[9]

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.[9]

-

Upon cooling, the p-toluenesulfonic acid may begin to crystallize, potentially forming a thick paste.[4]

Purification is necessary to remove unreacted sulfuric acid and other impurities, such as benzenesulfonic acid.[1][2] One common method involves crystallization induced by saturating an aqueous solution of the crude product with hydrogen chloride gas.[8][9]

Procedure:

-

Carefully add a few milliliters of water to the cooled reaction mixture to induce crystallization if it has not already occurred.[9]

-

Filter the crude product and wash it with a small amount of cold water.[9]

-

Dissolve the crude p-TsOH in a minimum amount of hot water. The solution can be treated with activated charcoal to remove colored impurities.[9]

-

Filter the hot solution into a conical flask and cool it thoroughly in an ice-salt bath.[9]

-

Pass gaseous hydrogen chloride (HCl) through the strongly cooled solution. This reduces the solubility of the p-TsOH, causing it to precipitate as white crystals of the monohydrate.[8][9]

-

Collect the white crystals by filtration and dry them over NaOH and sulfuric acid in a desiccator to remove residual water and HCl.[8][9] The resulting this compound has a melting point of 103-106°C.[8]

Data Presentation

The following tables summarize the quantitative data for a typical laboratory-scale synthesis.

Table 1: Reagent Quantities

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

|---|---|---|---|---|

| Toluene | C₇H₈ | 92.14 | 100 mL (86.7 g) | 0.941 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL (36.8 g) | 0.375 |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 160°C (Reflux) | [9] |

| Reaction Time | 5 - 6 hours | [9] |

| Theoretical Water Yield | ~12.5 mL | [9] |

| Reported Product Yield | ~25 g (crude) | [9] |

| Reported Molar Yield | 57.6% (based on H₂SO₄) | [8] |

| Melting Point (Monohydrate) | 103 - 106°C |[8] |

Experimental Workflow Visualization

The overall process from starting materials to the purified product can be visualized as follows:

Caption: Workflow for the synthesis of p-TsOH monohydrate.

Safety Precautions

The synthesis of p-toluenesulfonic acid involves hazardous materials and requires strict adherence to safety protocols.

-

Toluene (C₇H₈): A flammable liquid with vapors that can form explosive mixtures with air.[4] It is toxic and can cause damage to the nervous system, liver, and hematopoietic system.[3]

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe burns upon contact with skin or eyes.[3] The reaction with toluene is exothermic.

-

p-Toluenesulfonic Acid (p-TsOH): A strong acid that is a skin and eye irritant.[10][11] Inhalation may cause respiratory irritation.[10][12] It will cause chemical burns upon contact.[12]

Handling Procedures:

-

All operations should be performed in a well-ventilated chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Avoid inhalation of dust and vapors.[10]

-

In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

-

Keep flammable materials away from the heating source.

-

Store the final product in a tightly closed container in a cool, dry place.[12]

References

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. PARA-TOLUENE SULFONIC ACID (PTSA) - Ataman Kimya [atamanchemicals.com]

- 3. p-Toluenesulfonic Acid [chembk.com]

- 4. spegroup.ru [spegroup.ru]

- 5. Toluene - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. capitalresin.com [capitalresin.com]

- 13. sdfine.com [sdfine.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the pKa and Acidity of p-Toluenesulfonic Acid Monohydrate

Abstract

p-Toluenesulfonic acid (p-TsOH), particularly in its stable monohydrate form, is a cornerstone of modern organic chemistry, valued for its role as a strong, non-oxidizing, and solid organic acid. Its efficacy as a catalyst in a multitude of reactions, from esterifications to protections of functional groups, is directly governed by its acidity, which is quantitatively expressed by its acid dissociation constant (pKa). This technical guide provides a comprehensive examination of the acidity and pKa of this compound. It consolidates reported pKa values from various experimental and computational methods, details the structural factors contributing to its potent acidity, and outlines the methodologies employed for pKa determination of strong acids. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize p-TsOH in their work.

Introduction to this compound

p-Toluenesulfonic acid (systematically named 4-methylbenzene-1-sulfonic acid) is an aromatic sulfonic acid that is solid and highly soluble in polar solvents such as water and alcohols.[1][2] It is most commonly supplied and handled as its stable monohydrate (p-TsOH·H₂O), a white crystalline solid.[2] Unlike many strong mineral acids, p-TsOH is non-oxidizing and, being a solid, is conveniently weighed and stored, making it a preferred acid catalyst in organic synthesis.[1][2] Its applications are extensive, including its use as a catalyst for esterification, acetalization, and reductive amination reactions.[3][4] The tosyl group (Ts), derived from p-TsOH, is also a widely used protecting group and an excellent leaving group in nucleophilic substitution reactions.

The Fundamentals of Acidity and pKa

The strength of an acid is its ability to donate a proton (H⁺). The acid dissociation constant, Ka, is the equilibrium constant for this dissociation reaction in a given solvent. The pKa is defined as the negative base-10 logarithm of the Ka:

pKa = -log₁₀(Ka)

A lower pKa value signifies a larger Ka and thus a stronger acid that dissociates more completely. For very strong acids like p-TsOH, the pKa value is negative, indicating that the acid is more acidic than the hydronium ion (H₃O⁺) in aqueous solution and dissociation is essentially complete.

Acidity and pKa of p-Toluenesulfonic Acid

The strong acidity of p-Toluenesulfonic acid originates from its sulfonic acid (-SO₃H) functional group.[5] When dissolved in a polar solvent like water, it readily donates its proton. The resulting conjugate base, the tosylate anion (CH₃C₆H₄SO₃⁻), is highly stabilized by resonance. The negative charge is delocalized across the three oxygen atoms of the sulfonate group, effectively dispersing the charge and making the anion very stable and a poor base. This exceptional stability of the conjugate base is the primary driver for the strong proton-donating ability of the acid.

Quantitative pKa Data

The pKa of p-Toluenesulfonic acid has been reported through various experimental and computational methods. The value is highly dependent on the solvent system in which it is measured. A summary of reported pKa values is presented in Table 1.

| pKa Value | Measurement Conditions/Method | Reference |

| -2.8 | Aqueous media | [5][6] |

| -2.58 | Calculated | [7][8] |

| -1.34 | Aqueous media | [9] |

| -0.43 ± 0.50 | Predicted | [1] |

| 3.4 | Nuclear Magnetic Resonance (NMR) in aqueous solution | [10][11] |

| 8.5 | Acetonitrile | [6] |

Note: The significant variation in reported pKa values highlights the experimental challenges in accurately determining this constant for very strong acids, as well as the profound effect of the solvent on acidity.

Dissociation Pathway in Aqueous Solution

In water, this compound dissociates to form a tosylate anion, a hydronium ion, and a free water molecule. This equilibrium lies overwhelmingly to the right, signifying its character as a strong acid.

Caption: Dissociation of p-TsOH monohydrate in water.

Experimental Protocols for pKa Determination

Determining the pKa of a very strong acid like p-TsOH is non-trivial. Standard methods like potentiometric titration in water are often complicated by the "leveling effect," where all acids stronger than H₃O⁺ appear to have the same strength. Therefore, measurements are often performed in non-aqueous solvents or using specialized techniques.

General Protocol for Potentiometric Titration

Potentiometric titration remains a common and precise method for pKa determination. For strong acids, this often involves titration against a strong base in a non-aqueous or mixed-solvent system to differentiate acid strength.

Objective: To determine the pKa by monitoring pH (or potential) as a function of added titrant volume.

Methodology:

-

System Calibration: Calibrate the pH meter and electrode using standard buffers appropriate for the solvent system being used.

-

Sample Preparation: Accurately weigh and dissolve a sample of p-TsOH monohydrate in a suitable solvent (e.g., acetonitrile, methanol/water mixture) to a known concentration (typically 1-10 mM).

-

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration: Add a standardized strong base titrant (e.g., NaOH in the same solvent system) in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH/potential reading after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a strong acid, the initial pH and the shape of the titration curve before the equivalence point provide information about its dissociation.

General Protocol for NMR Spectroscopy

NMR spectroscopy is a powerful method that can determine pKa by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH. The chemical environment of a nucleus changes upon protonation or deprotonation, leading to a shift in its resonance frequency.

Objective: To determine pKa from the inflection point of a plot of chemical shift versus pH.

Methodology:

-

Sample Preparation: Prepare a series of samples, each containing the same concentration of p-TsOH monohydrate, in buffers of varying and precisely known pH values.

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample under constant temperature conditions. An internal or external reference standard is used.

-

Data Processing: Process the spectra and accurately measure the chemical shift (δ) of a proton on the aromatic ring that is sensitive to the ionization state of the sulfonic acid group.

-

Data Analysis: Plot the observed chemical shift (δ_obs) against the pH of the solution.

-

Curve Fitting: Fit the resulting sigmoidal curve to the following equation: δ_obs = (δ_HA * [HA] + δ_A⁻ * [A⁻]) / ([HA] + [A⁻]) where δ_HA and δ_A⁻ are the chemical shifts of the fully protonated and deprotonated species, respectively. The pKa corresponds to the pH value at the inflection point of the sigmoid curve.

Caption: General workflow for experimental pKa determination.

Conclusion

This compound is a strong organic acid, a property defined by its low to negative pKa value. This acidity is a direct consequence of the resonance stabilization of its conjugate base, the tosylate anion. While its strength presents challenges for precise pKa measurement in aqueous solutions, a combination of experimental techniques and computational predictions provides a consistent picture of its acidic character. A thorough understanding of its pKa across different solvent systems is critical for optimizing its use as a catalyst and for controlling reaction outcomes in research and pharmaceutical development.

References

- 1. prezi.com [prezi.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

An In-depth Technical Guide to the Safe Handling and Storage of p-Toluenesulfonic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of p-Toluenesulfonic acid monohydrate (TsOH·H₂O). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of this versatile reagent.

Chemical and Physical Properties

This compound is a strong organic acid widely used as a catalyst in organic synthesis.[1][2][3] It is a white, crystalline solid that is extremely hygroscopic, meaning it readily absorbs moisture from the air.[1][4] This property necessitates specific handling and storage procedures to prevent degradation of the material.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₈O₃S·H₂O | [5][6] |

| Molecular Weight | 190.22 g/mol | [5][6] |

| Appearance | White to off-white or pinkish crystalline solid | [2][7] |

| Melting Point | 103-107 °C (217-225 °F) | [4][8] |

| Boiling Point | 140 °C (284 °F) at 20 mmHg | [4][9] |

| Solubility | Highly soluble in water, alcohols, and other polar organic solvents.[2][3][4][7] Insoluble in nonpolar solvents like benzene (B151609) and toluene.[3][10] | [2][3][4][7][10] |

| Hygroscopicity | Extremely hygroscopic | [1][4] |

Toxicological Data

This compound is a corrosive substance that can cause severe skin burns and eye damage.[11][12][13] Inhalation of dust may cause respiratory irritation.[11]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | References |

| Oral (LD50) | Rat | 2570 mg/kg | [12][14][15] |

| Oral (LD50) | Mouse | 1683 mg/kg | [14][15] |

| Dermal (LD50) | Rabbit | 12124 mg/kg | [11][16] |

| Inhalation (LC50) | Rat | >26700 ppm/1h | [16] |

Handling and Storage Precautions

Due to its corrosive and hygroscopic nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

When handling this chemical, appropriate personal protective equipment is mandatory to prevent contact and exposure.

-

Eye Protection: Chemical safety goggles and a face shield are required.[17][18]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.[18] Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[17][18] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[17]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter should be used.[16]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[17][19]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[18][19]

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Store in a tightly sealed, original container to prevent moisture absorption and contamination.[15][18] The container should be made of a corrosion-resistant material.[16] Do not use metal containers.[20]

-

Environment: The storage area should be cool, dry, and well-ventilated.[15][18]

-

Incompatibilities: Store separately from incompatible materials such as strong bases, strong oxidizing agents, and metals.[9][16] Do not store acids and bases together.[21]

-

Location: Store below eye level to minimize the risk of spills and splashes.[17][22]

Experimental Protocols: Safe Handling Procedures

The following protocols outline the safe handling of this compound in a laboratory setting.

Protocol for Weighing and Dispensing

Given its hygroscopic nature, weighing should be performed efficiently to minimize exposure to atmospheric moisture.

-

Preparation: Ensure all necessary PPE is worn. Prepare a clean, dry weighing vessel (e.g., a glass beaker or weighing boat).

-

Dispensing: In a chemical fume hood, open the main container of this compound.

-

Weighing: Quickly transfer the desired amount of the solid to the weighing vessel and immediately and securely close the main container.

-

Transport: If the weighed material needs to be transported to another location in the lab, cover the weighing vessel.

-

Cleanup: Clean any spills on the balance and surrounding area immediately using appropriate procedures (see Section 5).

Protocol for Preparing Solutions

-

Safety First: Conduct the entire procedure in a chemical fume hood while wearing all required PPE.

-

Order of Addition: When preparing aqueous solutions, always add the acid to the water slowly and with continuous stirring. Never add water to the acid, as this can cause a violent exothermic reaction, leading to splashing and the release of hazardous fumes.[19][22]

-

Heat Generation: Be aware that the dissolution of this compound in water can generate heat. Use appropriate glassware (e.g., borosilicate glass) and consider using an ice bath for cooling if preparing concentrated solutions.[19]

-

Storage of Solutions: Store prepared solutions in clearly labeled, tightly capped, and corrosion-resistant containers.

Accidental Release and Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent harm to personnel and the environment.

-

Evacuate and Secure: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

-

Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.

-

Containment: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, minimizing dust generation.[16] Do not use water to clean up the initial spill as it can react with the acid.

-

Neutralization: For the final cleanup of the spill area, a dilute solution of a weak base, such as sodium bicarbonate, can be used to neutralize any remaining acid residue.

-

Disposal: Dispose of the collected waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[22]

First Aid Measures

Immediate first aid is crucial in the case of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][16]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][16]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5][16]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them two to four glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

Caption: A workflow diagram illustrating the key steps and safety precautions for handling this compound.

References

- 1. tutorchase.com [tutorchase.com]

- 2. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 3. p-Toluenesulfonic acid | 104-15-4 [chemicalbook.com]

- 4. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 对甲苯磺酸一水合物,ACS试剂, 98.5 CH3C6H4SO3H [sigmaaldrich.com]

- 9. This compound | 6192-52-5 [chemicalbook.com]

- 10. p-Toluenesulfonic Acid [chembk.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 14. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 15. sciencecompany.com [sciencecompany.com]

- 16. sdfine.com [sdfine.com]

- 17. ehs.stanford.edu [ehs.stanford.edu]

- 18. ehs.yale.edu [ehs.yale.edu]

- 19. ehs.sonoma.edu [ehs.sonoma.edu]

- 20. labort.in [labort.in]

- 21. chemsafe.ie [chemsafe.ie]

- 22. research.arizona.edu [research.arizona.edu]

Unveiling the Engine of Organic Synthesis: A Technical Guide to p-Toluenesulfonic Acid Monohydrate Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonic acid monohydrate (TsOH·H₂O), a strong organic acid, stands as a cornerstone catalyst in the realm of organic synthesis.[1] Its efficacy, versatility, and practical advantages, such as being a readily available and easy-to-handle solid, have cemented its role in a vast array of chemical transformations.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of TsOH·H₂O as a Brønsted acid catalyst, focusing on its application in key organic reactions. The content herein is tailored for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, quantitative data, and detailed experimental protocols to support advanced research and process development.

The Core Mechanism: Protonation and Electrophilic Activation

The catalytic prowess of this compound lies in its ability to act as a potent proton (H⁺) donor.[3] In non-aqueous environments, it readily dissociates to provide a proton that initiates catalytic cycles. The fundamental mechanism of action involves the protonation of a substrate, typically a carbonyl group or a hydroxyl group. This initial protonation step is crucial as it enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. The tosylate anion (TsO⁻), being a weak nucleophile, does not typically interfere with the subsequent reaction steps, allowing the desired transformation to proceed.[4]

Key Applications and Mechanistic Pathways

This guide will focus on three archetypal organic reactions catalyzed by TsOH·H₂O: Fischer-Speier Esterification, Acetal (B89532) Formation, and Alcohol Dehydration. These reactions exemplify the core principles of TsOH·H₂O catalysis and are fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Fischer-Speier Esterification: A Reversible Transformation

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and TsOH·H₂O serves as an effective catalyst to accelerate the attainment of this equilibrium.[5][6]

Mechanism:

The catalytic cycle of Fischer esterification involves a series of proton transfer and nucleophilic addition-elimination steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by TsOH. This protonation increases the electrophilicity of the carbonyl carbon.[6][7]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This can occur in one or two steps, resulting in a new intermediate with a good leaving group (water).[6]

-

Elimination of Water: The intermediate collapses, expelling a molecule of water and forming a protonated ester.[6]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

To drive the equilibrium towards the formation of the ester, it is common practice to either use an excess of one of the reactants (usually the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.[5][8]

Catalytic Cycle of Fischer Esterification

Caption: Catalytic cycle of Fischer Esterification mediated by TsOH.

Acetal Formation: Protecting Carbonyl Groups

The formation of acetals from aldehydes or ketones and alcohols is a crucial reaction in organic synthesis, primarily for the protection of carbonyl groups. TsOH·H₂O is a commonly employed catalyst for this transformation due to its efficiency under relatively mild conditions.[3][9]

Mechanism:

The mechanism of acetal formation is also a reversible process and involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the aldehyde or ketone is protonated by TsOH, enhancing the electrophilicity of the carbonyl carbon.[3][10]

-

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal.[10]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation (an oxonium ion).

-

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

-

Deprotonation: Deprotonation of the resulting intermediate regenerates the acid catalyst and yields the acetal.[10]

Similar to esterification, the removal of water is essential to drive the equilibrium towards the formation of the acetal.

Experimental Workflow for Acetal Formation

Caption: A typical experimental workflow for TsOH-catalyzed acetal formation.

Alcohol Dehydration: Synthesis of Alkenes

The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes. TsOH·H₂O is an effective catalyst for this elimination reaction, particularly for secondary and tertiary alcohols which proceed via an E1 mechanism.[4][11]

Mechanism (E1 for Secondary and Tertiary Alcohols):

-

Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by TsOH to form an alkyloxonium ion, which is an excellent leaving group.[12]

-

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a carbocation intermediate. This is the rate-determining step of the E1 mechanism.[13]

-

Deprotonation: A base (often the solvent or the tosylate anion) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and the regeneration of the acid catalyst.[12]

The regioselectivity of the dehydration often follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.[13] Carbocation rearrangements can also occur if a more stable carbocation can be formed through a hydride or alkyl shift.

Logical Relationship in Alcohol Dehydration (E1)

Caption: Logical flow of the E1 mechanism for alcohol dehydration catalyzed by TsOH.

Quantitative Data on TsOH·H₂O Catalysis

The efficiency of this compound as a catalyst is influenced by several factors, including catalyst loading, reaction temperature, and reaction time. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Effect of Catalyst Loading on Reaction Yield and Time

| Reaction | Substrates | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Esterification of Caffeic Acid | Caffeic Acid, Methanol | 8 (wt%) | 65 | 4 | 84.0 | [14] |

| Synthesis of Dicoumarols | 4-Hydroxycoumarin, Phenyl Glyoxal | 10 | Reflux (H₂O) | 1.17 | ~65 | [15] |

| Acetylation of 1,2-Propylene Glycol | 1,2-Propylene Glycol, Acetic Acid | Varied | 63-85 | 0.8-2.5 | Kinetic Study | [16] |

| Synthesis of α-Amino Nitriles | Benzaldehyde, Aniline, TMSCN | 10 | RT | 0.33 | 94 | [17] |

Table 2: Kinetic Data for TsOH·H₂O Catalyzed Reactions

| Reaction | Substrates | Activation Energy (Ea) (kJ/mol) | Rate Law | Reference |

| Acetylation of 1,2-Propylene Glycol | 1,2-Propylene Glycol, Acetic Acid | 56 (primary acetylation) | Reversible Second Order | [16] |

| Acetylation of PG Monoacetate | PG Monoacetate, Acetic Acid | 47 | Reversible Second Order | [16] |

| Esterification of Caffeic Acid | Caffeic Acid, Methanol | 17.5 | Pseudo-homogeneous second order reversible | [14] |

| Esterification of Pentaerythritol | Pentaerythritol, Acrylic Acid | 34.57 (mono-esterification) | - | [18] |

Detailed Experimental Protocols

The following are generalized experimental protocols for key reactions catalyzed by this compound. Researchers should adapt these protocols to their specific substrates and desired scale.

Protocol 1: General Procedure for Fischer Esterification

Materials:

-

Carboxylic acid

-

Alcohol (often used in excess as the solvent)

-

This compound (1-5 mol%)

-

Anhydrous solvent (e.g., toluene, if the alcohol is not used as the solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if an azeotroping solvent is used)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and the anhydrous solvent (if applicable).

-

Add a catalytic amount of this compound.

-

If using a Dean-Stark trap, assemble it with the reflux condenser.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by distillation or column chromatography as required.[8]

Protocol 2: General Procedure for Acetal Formation

Materials:

-

Aldehyde or ketone

-

Alcohol or diol (e.g., ethylene (B1197577) glycol)

-

This compound (0.1-1 mol%)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add the aldehyde or ketone, the alcohol or diol, and the anhydrous solvent.

-

Add a catalytic amount of this compound.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting acetal by distillation or column chromatography if necessary.[9]

Conclusion

This compound is a powerful and versatile Brønsted acid catalyst that facilitates a wide range of important organic transformations. Its mechanism of action, centered on the protonation and subsequent electrophilic activation of substrates, provides a reliable platform for reactions such as esterification, acetal formation, and alcohol dehydration. By understanding the mechanistic nuances, leveraging quantitative data, and employing well-defined experimental protocols, researchers and drug development professionals can effectively harness the catalytic potential of TsOH·H₂O to advance their synthetic endeavors. The continued exploration of its applications promises to further solidify its indispensable role in modern organic chemistry.

References

- 1. preprints.org [preprints.org]

- 2. m.youtube.com [m.youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. benchchem.com [benchchem.com]

- 10. homework.study.com [homework.study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. periodicchemistry.com [periodicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.org.za [scielo.org.za]

- 16. researchgate.net [researchgate.net]

- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Common Impurities in Commercial p-Toluenesulfonic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonic acid monohydrate (p-TSA), a strong organic acid, is a versatile and widely utilized reagent in the pharmaceutical industry. It serves as a catalyst in numerous organic syntheses and as a counterion in the formation of pharmaceutically acceptable salts.[1] Given its critical role, particularly in drug development and manufacturing, a thorough understanding of its impurity profile is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the common impurities found in commercial this compound, detailed analytical methodologies for their identification and quantification, and insights into their potential impact.

Overview of Common Impurities

Impurities in p-TSA can be broadly categorized into three main groups: process-related impurities, genotoxic impurities, and inorganic impurities. The presence and concentration of these impurities can vary depending on the manufacturing process and the quality grade of the p-TSA.

Process-Related Impurities

These impurities are primarily byproducts or unreacted starting materials from the synthesis of p-TSA, which is typically produced by the sulfonation of toluene (B28343).[2]

-

Sulfuric Acid (H₂SO₄): A common impurity resulting from the use of excess sulfuric acid as a sulfonating agent.[2] Its presence can affect the catalytic activity of p-TSA and may be corrosive.

-

Benzenesulfonic Acid: An impurity arising from the presence of benzene (B151609) in the toluene starting material.[2]

-

Isomers of Toluenesulfonic Acid: While the para-isomer is the desired product, ortho- and meta-isomers can also be formed during the sulfonation reaction.

Potentially Genotoxic Impurities (PGIs)

This class of impurities is of significant concern in the pharmaceutical industry due to their potential to damage DNA and cause mutations.[3] They are typically formed by the reaction of p-toluenesulfonic acid with residual alcohols used as solvents or reagents in subsequent manufacturing steps.[3]

-

Alkyl p-Toluenesulfonates (Tosylates): These include methyl p-toluenesulfonate, ethyl p-toluenesulfonate, and isopropyl p-toluenesulfonate. They are potent alkylating agents and are considered genotoxic.[4] Regulatory bodies like the FDA and EMA have set stringent limits for such impurities, often at the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day .[3]

Inorganic Impurities

These are typically trace amounts of metals and other inorganic substances that may be introduced from raw materials, reactors, or handling processes.

-

Heavy Metals (as Pb): Lead and other heavy metals are common inorganic impurities.

-

Iron (Fe): Can be introduced from steel reactors and equipment.

-

Sodium (Na): May be present from neutralization steps or other processes.

-

Water (H₂O): p-TSA is hygroscopic and is typically supplied as a monohydrate. The water content needs to be controlled.

-

Residue on Ignition: This represents the amount of non-volatile inorganic matter.

Quantitative Data on Impurities

The acceptable limits for impurities in this compound depend on its intended use and the applicable pharmacopeial or regulatory standards. The following tables summarize typical impurity specifications for different grades.

Table 1: Typical Specification for ACS Reagent Grade this compound

| Impurity | Specification |

| Assay (as C₇H₈O₃S·H₂O) | ≥98.5% |

| Water | 9.5 - 11.5% |

| Residue on Ignition | ≤0.1% |

| Sulfate (B86663) (SO₄²⁻) | ≤0.3% |

| Heavy Metals (as Pb) | ≤0.001% |

| Iron (Fe) | ≤0.01% |

| Sodium (Na) | ≤0.002% |

Data sourced from various chemical supplier specifications for ACS reagent grade.

Table 2: Limits and Detection Capabilities for Potentially Genotoxic Alkyl p-Toluenesulfonates

| Impurity | Typical Regulatory Limit (TTC-based) | Limit of Detection (LOD) by HPLC-UV | Limit of Quantification (LOQ) by HPLC-UV |

| Methyl p-toluenesulfonate | ~1.5 µ g/day | < 5 ng/mL | < 13.5 ng/mL |

| Ethyl p-toluenesulfonate | ~1.5 µ g/day | < 5 ng/mL | < 13.5 ng/mL |

| Isopropyl p-toluenesulfonate | ~1.5 µ g/day | < 5 ng/mL | < 13.5 ng/mL |

| Propyl p-toluenesulfonate | ~1.5 µ g/day | < 5 ng/mL | < 13.5 ng/mL |

Data adapted from Thermo Fisher Scientific Application Brief 73116.[3] The TTC limit is dependent on the maximum daily dose of the API.

Logical Pathways and Mechanisms

Synthesis and Impurity Formation Pathway

The primary route for the industrial production of p-toluenesulfonic acid is the sulfonation of toluene using sulfuric acid. This process can lead to the formation of several impurities as illustrated in the diagram below.

Caption: Synthesis of p-TSA and formation of key impurities.

Genotoxicity and DNA Damage Pathway

Alkyl p-toluenesulfonates are alkylating agents that can react with nucleophilic sites on DNA bases, leading to DNA damage. This damage, if not repaired, can lead to mutations during DNA replication. The cell has intricate DNA damage response (DDR) pathways to counteract such insults.

Caption: DNA damage and repair pathway initiated by alkyl tosylates.

A related compound, para-toluenesulfonamide, has been shown to induce anti-tumor activity by inhibiting the Akt/mTOR/p70S6K signaling pathway in prostate cancer cells. This highlights that structurally similar impurities could potentially interact with critical cellular signaling pathways.

Experimental Protocols for Impurity Analysis

Accurate and sensitive analytical methods are crucial for the quality control of p-TSA. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of both process-related and genotoxic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of volatile and semi-volatile impurities, particularly the genotoxic tosylates. Ion chromatography is suitable for the determination of inorganic anions like sulfate.

HPLC-UV Method for Alkyl p-Toluenesulfonates

This method is suitable for the quantification of methyl-, ethyl-, isopropyl-, and propyl-p-toluenesulfonates.

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used. For example, a gradient starting with a higher water percentage and increasing the acetonitrile percentage over time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation:

-

Prepare individual stock solutions of each alkyl p-toluenesulfonate in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a mixed standard solution by diluting the stock solutions in a 50:50 (v/v) mixture of water and acetonitrile.

-

Generate a calibration curve by preparing a series of dilutions of the mixed standard solution.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase diluent to a known concentration (e.g., 10 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-